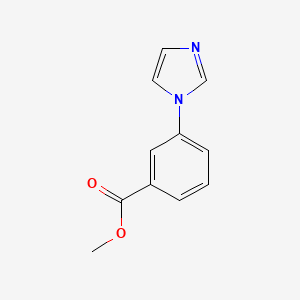

Methyl 3-(1H-imidazol-1-YL)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-imidazol-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)9-3-2-4-10(7-9)13-6-5-12-8-13/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWINGXPWIXWOBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of Methyl 3-(1H-imidazol-1-YL)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 3-(1H-imidazol-1-YL)benzoate. Due to a lack of available experimental data for this specific isomer, this document also presents predicted values from computational models and comparative data from its structural isomer, Methyl 4-(1H-imidazol-1-yl)benzoate, to offer a predictive profile. Furthermore, this guide outlines standardized experimental protocols for the determination of key physical properties and discusses the general biological significance of the imidazole moiety, a core component of this compound.

Introduction

This compound is a heterocyclic organic compound featuring a benzoate group substituted with an imidazole ring at the meta position. The imidazole moiety is a critical pharmacophore in numerous clinically significant drugs, valued for its ability to engage in various biological interactions.[1][2][3][4][5] A thorough understanding of the physicochemical properties of molecules such as this compound is fundamental for drug discovery and development, influencing aspects from synthesis and formulation to pharmacokinetic and pharmacodynamic profiles. This document serves as a resource for researchers, compiling the available data and methodologies pertinent to the characterization of this compound.

Physicochemical Properties

Table 1: Summary of Quantitative Data for this compound and its Isomer

| Property | This compound | Methyl 4-(1H-imidazol-1-yl)benzoate |

| Molecular Formula | C₁₁H₁₀N₂O₂ | C₁₁H₁₀N₂O₂[6][7] |

| Molecular Weight | 202.21 g/mol | 202.21 g/mol [6][7] |

| Melting Point | Data not available | 124-127 °C (lit.)[7] |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

| CAS Number | Data not available | 101184-08-1[6][7] |

Experimental Protocols for Physical Property Determination

The following are generalized, standard laboratory protocols for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[8]

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Methodology (Simple Distillation):

-

The liquid sample is placed in a round-bottom flask.

-

A distillation apparatus is assembled, including a condenser and a collection flask.

-

The sample is heated, and the temperature of the vapor is monitored with a thermometer.

-

The stable temperature at which the liquid actively boils and condenses is recorded as the boiling point.[8]

Solubility Assessment

Solubility provides insight into the polarity and potential solvent systems for a compound.

Methodology:

-

A small, measured amount of the solute (this compound) is added to a test tube.

-

A specific volume of a chosen solvent (e.g., water, ethanol, acetone, hexane) is added.

-

The mixture is agitated at a constant temperature.

-

Observations are made to determine if the compound dissolves completely, partially, or not at all. This can be quantified using techniques like UV-Vis spectroscopy if the compound has a chromophore.

Synthesis

While a specific synthesis protocol for this compound was not found in the searched literature, a general approach can be inferred from the synthesis of its isomer, Methyl 4-(1H-imidazol-1-yl)benzoate. This typically involves the reaction of a substituted benzoate with imidazole.

Illustrative Synthesis Workflow:

References

- 1. Imidazole and its biological activities: A review | Semantic Scholar [semanticscholar.org]

- 2. scialert.net [scialert.net]

- 3. A review: Imidazole and its biological activities [rpbs.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. scbt.com [scbt.com]

- 7. Methyl 4-(1H-imidazol-1-yl)benzoate 99% | 101184-08-1 [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Methyl 3-(1H-imidazol-1-YL)benzoate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-(1H-imidazol-1-yl)benzoate, detailing its chemical structure, IUPAC name, physicochemical properties, and detailed experimental protocols for its synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a benzoate group where the benzene ring is substituted at the 3-position with a 1H-imidazol-1-yl group.

-

IUPAC Name: this compound

-

Chemical Structure:

-

A benzene ring is centrally located.

-

An ester group (-COOCH₃) is attached to the first carbon of the benzene ring.

-

An imidazole ring is attached via a nitrogen atom to the third carbon of the benzene ring.

-

Physicochemical and Spectroscopic Data

Quantitative data for this compound is not extensively available in the public domain. However, key molecular descriptors can be calculated based on its structure. The related precursor, 3-(1H-imidazol-1-yl)benzoic acid, has a reported CAS Number of 108035-47-8.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Calculated |

| Molecular Weight | 202.21 g/mol | Calculated |

| InChI Key (for precursor acid) | ZGRKUYBDLZMGQH-UHFFFAOYSA-N | [2] |

| SMILES (for precursor acid) | O=C(O)c1cccc(n2cncc2)c1 |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be logically approached via a two-step process: first, the synthesis of the precursor acid, 3-(1H-imidazol-1-yl)benzoic acid, followed by its esterification.

Step 1: Synthesis of 3-(1H-imidazol-1-yl)benzoic acid

This step can be achieved via a nucleophilic aromatic substitution reaction, similar to the synthesis of related imidazole-substituted benzoic acids.[2][3]

-

Reactants:

-

Methyl 3-bromobenzoate or Methyl 3-fluorobenzoate

-

Imidazole

-

A base, such as potassium carbonate (K₂CO₃)

-

A high-boiling point polar aprotic solvent, such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

-

Methodology:

-

To a solution of methyl 3-halobenzoate in DMSO, add imidazole and potassium carbonate.

-

Heat the reaction mixture at an elevated temperature (e.g., 110-120°C) for several hours (typically 3-10 hours).[3][4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.

-

Filter the crude product, wash with water, and then perform hydrolysis of the methyl ester to the carboxylic acid using a standard procedure (e.g., refluxing with aqueous NaOH followed by acidic workup).

-

Purify the resulting 3-(1H-imidazol-1-yl)benzoic acid by recrystallization.

-

Step 2: Fischer Esterification to Yield this compound

The synthesized carboxylic acid is then esterified to the desired methyl ester. This is a standard acid-catalyzed esterification.[5][6][7]

-

Reactants:

-

3-(1H-imidazol-1-yl)benzoic acid

-

Methanol (CH₃OH), serving as both reactant and solvent

-

A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

-

-

Methodology:

-

Dissolve 3-(1H-imidazol-1-yl)benzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux the reaction mixture for several hours (typically 2-16 hours) until the reaction is complete, as monitored by TLC.[8]

-

After cooling to room temperature, neutralize the excess acid with a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product into an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude this compound using column chromatography on silica gel.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis pathway for this compound.

References

- 1. 3-(1H-Imidazol-1-yl)benzoic acid [glpbio.cn]

- 2. 3-(1-methyl-1H-imidazol-2-yl)benzoic acid () for sale [vulcanchem.com]

- 3. 4-(1H-IMIDAZOL-1-YL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. iajpr.com [iajpr.com]

- 8. rsc.org [rsc.org]

An In-Depth Technical Guide to the Synthesis of Methyl 3-(1H-imidazol-1-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for Methyl 3-(1H-imidazol-1-yl)benzoate, a key building block in pharmaceutical and materials science. We present a detailed analysis of three core synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Ullmann Condensation. This document includes detailed experimental protocols, a comparative analysis of the methodologies, and quantitative data to aid researchers in selecting the most suitable pathway for their specific needs. Visual representations of the reaction workflows are provided to enhance understanding.

Introduction

This compound is a valuable intermediate characterized by the presence of an imidazole ring linked to a benzoate moiety. This unique structure imparts specific electronic and steric properties, making it a crucial component in the synthesis of a wide range of biologically active molecules and functional materials. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community. This guide explores the most common and effective methods for its preparation, providing detailed insights into the reaction mechanisms, experimental setups, and comparative advantages of each approach.

Synthesis Pathways

The synthesis of this compound primarily revolves around the formation of the C-N bond between the imidazole ring and the benzene ring of the methyl benzoate scaffold. The three main strategies to achieve this are:

-

Nucleophilic Aromatic Substitution (SNAr): A direct approach involving the displacement of a suitable leaving group on the aromatic ring by the imidazole nucleophile.

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for C-N bond formation.

-

Ullmann Condensation: A classic copper-catalyzed method for the formation of aryl-nitrogen bonds.

The following sections will delve into the specifics of each pathway.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is often the most direct and cost-effective method for the synthesis of N-aryl imidazoles, provided a suitable substrate with a strong electron-withdrawing group and a good leaving group is available. In the case of this compound, the ester group provides moderate activation, making this pathway feasible, especially with a highly reactive leaving group like fluorine.

Reaction Scheme

Caption: General workflow for the SNAr synthesis of this compound.

Experimental Protocol

The following protocol is adapted from the synthesis of the isomeric Methyl 4-(1H-imidazol-1-yl)benzoate and is expected to provide the desired 3-isomer with similar efficiency.[1]

Materials:

-

Methyl 3-fluorobenzoate

-

Imidazole

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 3-fluorobenzoate (1.0 eq).

-

Add imidazole (1.5 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.5 M).

-

Heat the reaction mixture to 120 °C and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water, which should precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Starting Material | Methyl 3-fluorobenzoate | Adapted from[1] |

| Reagents | Imidazole, K₂CO₃ | Adapted from[1] |

| Solvent | DMSO | Adapted from[1] |

| Temperature | 120 °C | Adapted from[1] |

| Reaction Time | 3 - 5 hours | Adapted from[1] |

| Expected Yield | >80% (based on 4-isomer) | Adapted from[1] |

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[2] This method is particularly useful when the SNAr pathway is not viable due to a less reactive aryl halide (e.g., bromide or chloride) or the presence of sensitive functional groups.

Reaction Scheme

Caption: General workflow for the Buchwald-Hartwig synthesis of this compound.

Experimental Protocol

The following is a general protocol based on established Buchwald-Hartwig amination procedures for N-arylation of imidazoles.

Materials:

-

Methyl 3-bromobenzoate

-

Imidazole

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst

-

Xantphos or other suitable phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄)

-

Anhydrous toluene or 1,4-dioxane

Procedure:

-

In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add to a dry Schlenk tube: palladium(II) acetate (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq).

-

Add methyl 3-bromobenzoate (1.0 eq) and imidazole (1.2 eq).

-

Add the anhydrous solvent.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

-

After completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Microwave-Assisted Variation:

Microwave irradiation can significantly reduce reaction times for Buchwald-Hartwig aminations, often from hours to minutes.[3] The reaction would be set up similarly in a microwave-safe vial and heated in a microwave reactor at a set temperature (e.g., 100-150 °C) for 10-30 minutes.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Starting Material | Methyl 3-bromobenzoate | General Protocol |

| Catalyst | 1-5 mol% Pd(OAc)₂ | General Protocol |

| Ligand | 1.2-6 mol% XantPhos | General Protocol |

| Base | Cs₂CO₃ or K₃PO₄ | General Protocol |

| Solvent | Toluene or 1,4-dioxane | General Protocol |

| Temperature | 80 - 110 °C | General Protocol |

| Reaction Time | 2 - 24 hours | General Protocol |

| Expected Yield | 60 - 95% | General Protocol |

Pathway III: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed N-arylation reaction.[4] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a cost-effective alternative as copper catalysts are generally less expensive than palladium catalysts. Modern modifications with various ligands have allowed for milder reaction conditions.

Reaction Scheme

Caption: General workflow for the Ullmann condensation synthesis of this compound.

Experimental Protocol

The following is a general protocol for a ligand-accelerated Ullmann N-arylation of imidazole.

Materials:

-

Methyl 3-iodobenzoate (preferred over bromide for higher reactivity)

-

Imidazole

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline or a similar ligand

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).

-

Add methyl 3-iodobenzoate (1.0 eq) and imidazole (1.2 eq).

-

Add the anhydrous solvent.

-

Seal the tube and heat the mixture to 110-150 °C with stirring.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can be lengthy, often 24-48 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through celite to remove the copper salts.

-

Wash the filtrate with water and brine to remove the DMF or NMP.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data

| Parameter | Value/Condition | Reference |

| Starting Material | Methyl 3-iodobenzoate | General Protocol |

| Catalyst | 5-10 mol% CuI | General Protocol |

| Ligand | 10-20 mol% 1,10-Phenanthroline | General Protocol |

| Base | K₂CO₃ or Cs₂CO₃ | General Protocol |

| Solvent | DMF or NMP | General Protocol |

| Temperature | 110 - 150 °C | General Protocol |

| Reaction Time | 24 - 48 hours | General Protocol |

| Expected Yield | 50 - 85% | General Protocol |

Comparative Analysis of Synthesis Pathways

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Not required | Palladium-based | Copper-based |

| Cost | Generally lowest | Highest (due to Palladium and ligands) | Moderate |

| Substrate Scope | Limited to activated aryl halides (F > Cl) | Broad (Cl, Br, I, OTf) | Broad (I > Br > Cl) |

| Reaction Conditions | Often requires high temperatures | Milder conditions, often lower temperatures | Typically requires high temperatures |

| Reaction Time | Moderate | Can be very fast (especially with microwave) | Generally longer |

| Functional Group Tolerance | Moderate | Excellent | Good |

| Environmental Impact | Can use greener solvents, but high temps | Palladium is a heavy metal | Copper is less toxic than Palladium |

| Scalability | Good for suitable substrates | Can be challenging due to catalyst cost and removal | Good, often used in industrial processes |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of the optimal pathway depends on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the tolerance for specific reaction conditions.

-

For a cost-effective and direct synthesis on a large scale, Nucleophilic Aromatic Substitution of methyl 3-fluorobenzoate is the recommended approach.

-

For versatility, high yields with a broader range of starting materials (including bromides and chlorides), and milder conditions, the Buchwald-Hartwig Amination is the superior choice, with microwave-assisted protocols offering significant time advantages.

-

The Ullmann Condensation provides a reliable and more economical alternative to palladium-catalyzed methods, particularly when using aryl iodides, although it may require more forcing conditions.

This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this compound and to adapt these methods for the preparation of related compounds.

References

- 1. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann Reaction [organic-chemistry.org]

Technical Guide: Physicochemical Properties of Methyl 3-(1H-imidazol-1-yl)benzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted Physicochemical Data

The following tables summarize the predicted and inferred physicochemical properties of Methyl 3-(1H-imidazol-1-yl)benzoate. These values are derived from the known characteristics of methyl benzoate and imidazole, as well as data from the isomeric Methyl 4-(1H-imidazol-1-yl)benzoate.

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Poorly soluble | The parent molecule, methyl benzoate, is poorly soluble in water[1][2]. The addition of the polar imidazole group may slightly increase aqueous solubility compared to methyl benzoate alone, but overall low solubility is expected. |

| Ethanol | Soluble | Methyl benzoate is soluble in ethanol[3]. Imidazole is also soluble in polar organic solvents. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Imidazole and benzoate esters generally exhibit good solubility in DMSO[3]. |

| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent in which both constituent moieties are expected to be soluble[3]. |

| Dichloromethane (DCM) | Soluble | A common organic solvent for compounds of intermediate polarity. |

| Hexane | Sparingly soluble to insoluble | Methyl benzoate is miscible with many organic solvents, but the polarity of the imidazole ring will likely reduce solubility in non-polar solvents like hexane[1]. |

Table 2: Predicted Stability Profile of this compound

| Condition | Predicted Stability | Rationale and Potential Degradation Pathways |

| Acidic (Aqueous) | Susceptible to hydrolysis | The ester linkage is susceptible to acid-catalyzed hydrolysis to yield 3-(1H-imidazol-1-yl)benzoic acid and methanol. |

| Basic (Aqueous) | Susceptible to hydrolysis | The ester linkage is susceptible to base-catalyzed hydrolysis (saponification) to form the corresponding carboxylate salt and methanol. The imidazole ring is generally stable to base but can be susceptible to base-mediated autoxidation in solution[4]. |

| Oxidative (e.g., H₂O₂) | Potentially susceptible | The imidazole ring can be susceptible to oxidation[4]. |

| Thermal | Likely stable at ambient temperatures | Solid-state stability is expected to be good under standard storage conditions. Stability would be dependent on the melting point, which is not known for this isomer. The related Methyl 4-(1H-imidazol-1-yl)benzoate has a melting point of 124-127 °C[5]. |

| Photostability | Potentially susceptible | Imidazole-containing compounds can be sensitive to photodegradation in solution[4]. |

Experimental Protocols

Given the absence of empirical data, the following sections detail standard operating procedures for determining the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solvent Solubility via the Shake-Flask Method

This method is considered the gold standard for solubility determination[6].

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, DMSO)

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

After equilibration, allow the samples to stand to let undissolved solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

3. Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments.

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Forced Degradation and Stability-Indicating Method Development

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines[7][8][9].

1. Materials and Equipment:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Environmental chamber with controlled temperature and humidity

-

Photostability chamber

2. Procedure for Forced Degradation:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 1N HCl. Heat the solution (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 1N NaOH. Keep at room temperature or heat gently.

-

Oxidation: Dissolve the compound and add 3-30% H₂O₂. Store in the dark at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 70°C) in an oven.

-

Photodegradation: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines.

3. Analytical Method Development:

-

Develop a reverse-phase HPLC method capable of separating the parent compound from its degradation products.

-

Analyze the stressed samples using the developed HPLC method with a PDA or MS detector to identify and characterize the degradation products.

-

Validate the analytical method for specificity, linearity, accuracy, precision, and robustness.

4. Formal Stability Study:

-

Store at least three batches of the compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Analyze samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months) using the validated stability-indicating method.

References

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. METHYL BENZOATE - Ataman Kimya [atamanchemicals.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methyl 4-(1H-imidazol-1-yl)benzoate 99 101184-08-1 [sigmaaldrich.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. pharma.gally.ch [pharma.gally.ch]

An In-depth Technical Guide to Methyl 3-(1H-imidazol-1-YL)benzoate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(1H-imidazol-1-yl)benzoate is a heterocyclic organic compound featuring a benzoate core substituted with an imidazole ring at the meta-position. While direct literature on this specific isomer is sparse, its structural motifs are prevalent in a wide array of biologically active molecules. This technical guide outlines a plausible synthetic pathway for this compound, based on established methodologies for analogous compounds. It further compiles physicochemical data and discusses the potential therapeutic applications of this compound class, particularly as kinase inhibitors in cell signaling pathways. This document serves as a foundational resource for researchers interested in the synthesis and exploration of novel imidazole-containing compounds for drug discovery.

Introduction and Historical Context

The discovery and history of this compound are not well-documented in publicly available scientific literature. Its significance primarily arises from its chemical structure, which combines an imidazole ring with a methyl benzoate scaffold. Imidazole derivatives are of immense interest in medicinal chemistry due to their versatile biological activities, including antifungal, anti-inflammatory, and anticancer properties. They are known to act as inhibitors for a variety of enzymes, including kinases, by mimicking histidine residues in protein binding sites. The benzoate moiety, a common scaffold in drug design, provides a stable and synthetically tractable core. This guide, therefore, extrapolates from the broader knowledge of imidazole and benzoate chemistry to provide a comprehensive overview of this specific, yet under-researched, molecule.

Physicochemical Properties

| Property | 3-(1H-imidazol-1-yl)benzoic acid | Methyl 4-(1H-imidazol-1-yl)benzoate | This compound (Predicted) |

| CAS Number | 108035-47-8 | 101184-08-1 | Not assigned |

| Molecular Formula | C₁₀H₈N₂O₂ | C₁₁H₁₀N₂O₂ | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 188.18 g/mol | 202.21 g/mol | 202.21 g/mol |

| Melting Point | Not available | 124-127 °C | Not available |

| Solubility | Poorly soluble in water | Not available | Predicted to be poorly soluble in water, soluble in organic solvents |

| pKa | ~4-5 (carboxylic acid), ~7 (imidazole) | Not applicable | ~7 (imidazole) |

Synthesis and Experimental Protocols

A definitive, published synthesis for this compound is not available. However, a robust synthetic route can be proposed based on well-established organometallic cross-coupling reactions to form the C-N bond, followed by a standard esterification.

Synthesis of 3-(1H-imidazol-1-yl)benzoic acid (Intermediate)

The key intermediate, 3-(1H-imidazol-1-yl)benzoic acid, can be synthesized via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.

Experimental Protocol (Ullmann Condensation):

-

To a sealable reaction vessel, add methyl 3-bromobenzoate (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add dimethylformamide (DMF) as the solvent.

-

Seal the vessel and heat the reaction mixture to 120-140°C for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by column chromatography.

-

For the synthesis of the carboxylic acid, start with 3-bromobenzoic acid. After the coupling reaction, an acidic workup will yield 3-(1H-imidazol-1-yl)benzoic acid.

Esterification to this compound

The final product can be obtained through Fischer esterification of the intermediate carboxylic acid.

Experimental Protocol (Fischer Esterification):

-

Suspend 3-(1H-imidazol-1-yl)benzoic acid (1.0 eq) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the imidazole moiety is a well-known pharmacophore in many kinase inhibitors.[1][2][3][4] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Imidazole-containing compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates.

Many benzimidazole derivatives have shown potent inhibitory activity against a range of kinases, including EGFR, HER2, and CDK2.[1] Given its structure, it is plausible that this compound or its derivatives could exhibit similar inhibitory effects on various kinase signaling pathways, such as the MAPK/ERK or PI3K/Akt pathways, which are frequently overactive in cancer.

Conclusion

This compound represents an intriguing yet underexplored molecule with potential applications in medicinal chemistry. This guide provides a foundational framework for its synthesis, based on established chemical principles. The structural similarities to known kinase inhibitors suggest that this compound and its derivatives could be valuable candidates for screening in drug discovery programs, particularly in oncology. Further research is warranted to synthesize and characterize this compound, and to evaluate its biological activity in relevant cellular and biochemical assays. This would be a crucial step in uncovering the true therapeutic potential of this and related imidazole-based compounds.

References

- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary Research on the Biological Activity of Methyl 3-(1H-imidazol-1-YL)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes preliminary research on the potential biological activities of Methyl 3-(1H-imidazol-1-YL)benzoate. Direct experimental data for this specific compound is limited in publicly available literature. The information presented herein is largely extrapolated from studies on structurally related imidazole and benzimidazole derivatives and should be used as a guide for future research.

Introduction

This compound is a heterocyclic compound featuring an imidazole ring linked to a methyl benzoate moiety at the meta position. The imidazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the potential biological activities of this compound based on the known bioactivities of its structural analogs. Detailed experimental protocols for investigating these potential activities and relevant signaling pathways are also presented to facilitate further research and drug discovery efforts.

Potential Biological Activities

Based on the extensive research on imidazole-containing compounds, this compound is hypothesized to possess the following biological activities:

-

Anticancer Activity: Imidazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1][2][3][4][5][6]

-

Antimicrobial Activity: The imidazole ring is a core component of many antifungal and antibacterial agents. These compounds often exert their antimicrobial effects by disrupting microbial cell membranes or inhibiting essential enzymes.[7][8]

-

Enzyme Inhibition: Various imidazole derivatives have been shown to inhibit specific enzymes, such as kinases, which are often dysregulated in diseases like cancer.[9][10]

Data Presentation: Biological Activity of Structurally Related Imidazole Derivatives

The following tables summarize the reported biological activities of imidazole derivatives structurally related to this compound. This data provides a basis for predicting the potential potency of the target compound.

Table 1: Anticancer Activity of Selected Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][11][12]triazol-3(5H)-ylidene)benzamide | SISO (cervical cancer) | 2.38 | [13] |

| N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c][11][12]triazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide | RT-112 (bladder cancer) | 3.77 | [13] |

| 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione | MCF-7, HepG2, HCT-116 | < 5 | [14][15] |

| W24 (a 3-amino-1H-indazole derivative) | HGC-27 (gastric cancer) | 0.43 | [1] |

Table 2: Antimicrobial Activity of Selected Imidazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| HL1 (an imidazole derivative) | Staphylococcus aureus | 625 | [7] |

| HL1 (an imidazole derivative) | MRSA | 1250 | [7] |

| HL2 (an imidazole derivative) | Staphylococcus aureus | 625 | [7] |

| HL2 (an imidazole derivative) | MRSA | 625 | [7] |

| 5i (a benzimidazole derivative) | Various bacteria and fungi | Not specified, but highly active | [16] |

Table 3: Enzyme Inhibitory Activity of Selected Imidazole Derivatives

| Compound | Enzyme | IC50 (nM) | Reference |

| AA6 (an imidazole derivative) | p38 MAP Kinase | 403.57 | [9][10] |

| Adezmapimod (SB203580) | p38 MAP Kinase | 222.44 | [9][10] |

| Imidazolium Salt Derivative | Acetylcholinesterase (AChE) | 8.30 - 120.77 | [17][18] |

| Imidazolium Salt Derivative | Carbonic Anhydrase I (hCA I) | 16.97 - 84.45 | [17][18] |

| Imidazolium Salt Derivative | Carbonic Anhydrase II (hCA II) | 14.09 - 69.33 | [17][18] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

Synthesis of this compound

A potential synthetic route for this compound can be adapted from established methods for the synthesis of similar 1-aryl-imidazole derivatives.

General Synthesis Workflow

Procedure: A common method involves the reaction of an appropriate aniline derivative with a reagent that forms the imidazole ring. For this compound, one could start with methyl 3-aminobenzoate. The specific reagents and conditions would need to be optimized based on literature precedents for similar transformations.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][19]

MTT Assay Workflow

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22][23][24]

Broth Microdilution Workflow

Protocol:

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay

Kinase activity can be measured using various assay formats, including fluorescence-based, luminescence-based, or radiometric assays. A generic fluorescence-based assay protocol is described below.

Kinase Inhibition Assay Workflow

Protocol:

-

Reagent Preparation: Prepare solutions of the target kinase, a specific substrate (e.g., a fluorescently labeled peptide), ATP, and this compound at various concentrations.

-

Reaction Initiation: In a microplate, combine the kinase, substrate, and the test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture for a specific period (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

-

Signal Detection: Measure the fluorescence signal, which corresponds to the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Potential Signaling Pathways in Anticancer Activity

Based on studies of related imidazole derivatives, this compound may exert its potential anticancer effects by modulating key signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.

PI3K/Akt/mTOR Signaling Pathway

This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[1][3][4]

PI3K/Akt/mTOR Pathway Inhibition

Ras/Raf/MEK/ERK Signaling Pathway

This pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers.[2][5][6][25][26]

Ras/Raf/MEK/ERK Pathway Inhibition

Conclusion

While direct biological data for this compound is currently unavailable, the extensive body of research on structurally similar imidazole derivatives strongly suggests its potential as a bioactive compound with possible anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a foundational framework for initiating a comprehensive investigation into the biological activities of this compound. The detailed experimental protocols and highlighted signaling pathways offer a clear roadmap for researchers to explore its therapeutic potential. Further synthesis and rigorous biological evaluation are warranted to elucidate the specific activities and mechanisms of action of this compound.

References

- 1. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Unraveling the interplay between RAS/RAF/MEK/ERK signaling pathway and autophagy in cancer: From molecular mechanisms to targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 13. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. texaschildrens.org [texaschildrens.org]

- 20. researchgate.net [researchgate.net]

- 21. Broth microdilution - Wikipedia [en.wikipedia.org]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 25. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 26. youtube.com [youtube.com]

An In-depth Technical Guide on the Thermochemical Properties of Methyl 3-(1H-imidazol-1-YL)benzoate

Introduction

Methyl 3-(1H-imidazol-1-YL)benzoate is a heterocyclic compound incorporating both a benzoate ester and an imidazole ring. Such structures are of significant interest in medicinal chemistry and materials science. Understanding the thermochemical properties of this molecule is crucial for predicting its stability, reactivity, and behavior in various chemical and biological systems. This guide collates available data on related compounds and details the experimental methodologies required for the determination of key thermochemical parameters.

Physicochemical and Thermochemical Data of Related Compounds

Due to the absence of specific data for this compound, the following tables summarize the available information for Methyl 4-(1H-imidazol-1-YL)benzoate, Methyl Benzoate, and Imidazole.

Table 1: Physicochemical Properties of Methyl 4-(1H-imidazol-1-YL)benzoate

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [1] |

| Molecular Weight | 202.21 g/mol | [1] |

| Melting Point | 124-127 °C | |

| Assay | 99% |

Table 2: Thermochemical Properties of Methyl Benzoate

| Property | Value | Reference |

| Enthalpy of Formation (Liquid, ΔfHₘ°(l)) | -332.8 ± 4.0 kJ·mol⁻¹ | [2][3] |

| Enthalpy of Combustion (ΔcH°) | -3956.7 ± 3.1 kJ·mol⁻¹ | [2][3] |

| Enthalpy of Formation (Gas, ΔfHₘ°(g)) | -276.1 ± 4.0 kJ·mol⁻¹ | [2][3] |

Table 3: Thermochemical Properties of 1H-Imidazole

| Property | Value | Reference |

| Enthalpy of Combustion (Crystal) | -1763.4 ± 0.4 kJ·mol⁻¹ | [4] |

| Enthalpy of Formation (Crystal, ΔfHₘ°(cr)) | 49.6 ± 0.5 kJ·mol⁻¹ | [4] |

| Enthalpy of Sublimation (ΔsubHₘ°) | 77.2 ± 1.0 kJ·mol⁻¹ | [4] |

| Enthalpy of Formation (Gas, ΔfHₘ°(g)) | 126.8 ± 1.1 kJ·mol⁻¹ | [4] |

Synthesis of a Related Isomer: Methyl 4-(1H-imidazol-1-yl)benzoate

While a specific synthesis for the 3-isomer was not found, a procedure for the 4-isomer has been documented and is detailed below as a likely analogous route.

Reaction Scheme:

Methyl 4-fluorobenzoate reacts with imidazole in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) to yield Methyl 4-(1H-imidazol-1-yl)benzoate.

Detailed Protocol: [5]

-

Combine 101.6 g (0.65 mol) of methyl 4-fluorobenzoate, 66.65 g (0.98 mol) of imidazole, and 182.0 g (1.31 mol) of potassium carbonate in dimethyl sulfoxide.

-

Heat the reaction mixture at approximately 120°C for about 3 hours.

-

After the reaction is complete, cool the solution to room temperature.

-

Pour the cooled solution into 500 mL of cold water.

-

Filter the resulting precipitate to obtain the crystalline product of Methyl 4-(1H-imidazol-1-yl)benzoate.

Experimental Protocols for Thermochemical Analysis

The following are detailed methodologies for key experiments used to determine the thermochemical properties of organic compounds.

4.1. Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter.[6][7] The process involves the complete combustion of a known mass of the sample in a high-pressure oxygen atmosphere.

Methodology:

-

Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the sample is placed in a crucible within the bomb calorimeter. A fuse wire of known length is attached to the ignition circuit, with its end in contact with the sample.[8]

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atmospheres.[8]

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulating jacket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat released by the ignition wire and any side reactions.[9]

4.2. Determination of Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a versatile technique for measuring the heat flow associated with thermal transitions in a material, including melting (fusion).[10][11]

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific heating rate, typically in the range of 1-10 °C/min.

-

Data Collection: The sample and reference are heated, and the differential heat flow required to maintain both at the same temperature is measured as a function of temperature.

-

Analysis: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram. The area under the melting peak is integrated to determine the enthalpy of fusion (ΔHfus). The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.[12]

4.3. Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The Knudsen effusion method is used to measure the vapor pressure of a solid with a very low vapor pressure, from which the enthalpy of sublimation can be derived.[13][14]

Methodology:

-

Sample Preparation: The solid sample is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

-

Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

-

Mass Loss Measurement: As the sample sublimes, the vapor effuses through the orifice. The rate of mass loss of the sample is measured over time using a highly sensitive microbalance.[15]

-

Vapor Pressure Calculation: The vapor pressure (P) is calculated from the rate of mass loss ( dm/dt ) using the Knudsen equation: P = ( dm/dt ) * (2πRT/M)^(1/2) / A where R is the ideal gas constant, T is the temperature, M is the molar mass of the sample, and A is the area of the orifice.[16]

-

Enthalpy of Sublimation Calculation: The experiment is repeated at several different temperatures to obtain vapor pressure as a function of temperature. The enthalpy of sublimation (ΔHsub) is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[14][15]

Visualized Experimental Workflows

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

Caption: Generalized workflow for Bomb Calorimetry.

Caption: Generalized workflow for DSC analysis.

Caption: Generalized workflow for the Knudsen Effusion method.

References

- 1. scbt.com [scbt.com]

- 2. Enthalpy of formation of methyl benzoate: calorimetry and consequences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Imidazole [webbook.nist.gov]

- 5. prepchem.com [prepchem.com]

- 6. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 7. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 8. m.youtube.com [m.youtube.com]

- 9. jpyro.co.uk [jpyro.co.uk]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. mt.com [mt.com]

- 12. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pragolab.cz [pragolab.cz]

- 14. Knudsen cell - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

Methodological & Application

Application Notes and Protocols for Methyl 3-(1H-imidazol-1-YL)benzoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(1H-imidazol-1-YL)benzoate is a versatile bifunctional building block in organic synthesis, incorporating a reactive imidazole moiety and a methyl ester. This unique combination allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The imidazole ring can participate in N-arylation reactions and can be a key pharmacophore in various biologically active compounds. The methyl ester provides a handle for hydrolysis to the corresponding carboxylic acid or conversion to other functional groups such as amides and hydrazides, further expanding its synthetic utility. These derivatives are of significant interest in drug discovery, notably in the development of kinase inhibitors.

Chemical Properties and Reactions

This compound can undergo several key reactions, making it a strategic starting material for the synthesis of a diverse range of derivatives.

Key Reactions:

-

Synthesis: The primary route to this compound involves the nucleophilic aromatic substitution of a suitable methyl 3-halobenzoate (e.g., fluoro- or bromobenzoate) with imidazole. The Ullmann condensation offers an alternative pathway, particularly from methyl 3-bromobenzoate, employing a copper catalyst.

-

Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions to yield 3-(1H-imidazol-1-yl)benzoic acid. This carboxylic acid is a common intermediate for the synthesis of amides and other derivatives.

-

Amidation: The corresponding carboxylic acid can be coupled with various amines to form a wide array of amide derivatives.

-

Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate affords 3-(1H-imidazol-1-yl)benzohydrazide, a key precursor for the synthesis of hydrazones and various heterocyclic compounds.

Applications in Organic Synthesis

The 3-(1H-imidazol-1-yl)benzoic acid scaffold, readily accessible from this compound, is a prominent feature in the development of kinase inhibitors and other biologically active molecules.

Building Block for Kinase Inhibitors

The 3-(1H-imidazol-1-yl)phenyl moiety is a key structural component in a variety of kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By serving as a scaffold, this moiety can be elaborated with other pharmacophoric groups to generate potent and selective inhibitors.

Example Application:

Derivatives of 3-(1H-imidazol-1-yl)benzoic acid have been utilized in the synthesis of compounds targeting various tyrosine kinases. The general strategy involves the amidation of the benzoic acid with an appropriate amine-containing fragment, which often provides additional binding interactions with the target kinase.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the regioisomeric Methyl 4-(1H-imidazol-1-yl)benzoate.

Reaction Scheme:

Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Methyl 3-fluorobenzoate | 154.14 | 10.0 g | 0.065 mol |

| Imidazole | 68.08 | 6.6 g | 0.097 mol |

| Potassium Carbonate | 138.21 | 18.0 g | 0.130 mol |

| Dimethyl sulfoxide (DMSO) | - | 100 mL | - |

Procedure:

-

To a stirred solution of imidazole (0.097 mol) and potassium carbonate (0.130 mol) in dimethyl sulfoxide (100 mL), add methyl 3-fluorobenzoate (0.065 mol).

-

Heat the reaction mixture to 120 °C and maintain this temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with water and dry under vacuum to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Expected Yield: ~75-85%

Protocol 2: Hydrolysis of this compound

Reaction Scheme:

Application of Methyl 3-(1H-imidazol-1-YL)benzoate and its Analogs in the Development of Novel Pharmaceuticals

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3-(1H-imidazol-1-YL)benzoate is a heterocyclic compound featuring an imidazole ring linked to a methyl benzoate scaffold. While specific research on the 3-isomer is limited, the broader class of imidazole and benzimidazole derivatives represents a rich source of pharmacologically active agents with diverse therapeutic potential.[1][2][3][4][5][6][7][8] This document provides an overview of the potential applications of this compound and its analogs in drug discovery, focusing on their established roles as anticancer, antifungal, and antibacterial agents. The protocols and data presented are based on studies of closely related imidazole derivatives and serve as a guide for the investigation of this specific compound.

The imidazole moiety is a key structural component in many existing drugs and biologically active molecules.[1][2][5][9] Its ability to participate in hydrogen bonding and coordinate with metal ions allows it to interact with a wide range of biological targets, including enzymes and receptors.[6]

Potential Therapeutic Applications

Anticancer Activity

Imidazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various mechanisms within cancer cells.[1][3][4][5][10]

a. Kinase Inhibition: Many imidazole derivatives act as inhibitors of protein kinases, which are crucial for cancer cell proliferation, differentiation, and survival.[1][5] For instance, they can target kinases such as VEGFR-2 and EGFR, which are overexpressed in various cancers.[1][4]

b. Tubulin Polymerization Inhibition: Some imidazole derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[1]

c. DNA Intercalation and Topoisomerase Inhibition: Benzimidazole derivatives, structurally similar to purines, can interact with DNA and inhibit enzymes like topoisomerase, which are essential for DNA replication and repair in cancer cells.[3][11]

Quantitative Data on Anticancer Activity of Imidazole Derivatives:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazole-1,2,4-oxadiazole hybrid | MCF-7 (Breast) | 3.02 | [4] |

| Imidazole-triazole-coumarin hybrid | MCF-7 (Breast) | 3.36 | [4] |

| Imidazole-containing aromatic amide | K-562 (Leukemia) | 5.66 | [4] |

| 2-Phenyl benzimidazole derivative | MCF-7 (Breast) | 3.37 | [1] |

| Purine derivative | MDA-MB-231 (Breast) | 1.22 | [1] |

Antifungal Activity

Imidazole-based compounds are well-established as antifungal agents.[2][9][12][13][14] Many commercially available antifungal drugs, such as ketoconazole and miconazole, contain an imidazole core.[2][9]

a. Inhibition of Ergosterol Biosynthesis: The primary mechanism of antifungal action for many imidazole derivatives is the inhibition of the enzyme lanosterol 14α-demethylase.[9][13] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[9][13]

Quantitative Data on Antifungal Activity of Imidazole Derivatives:

| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |

| Imidazole-functionalized chitosan | R. solani | 1000 (99% inhibition) | [14] |

| Imidazole derivative | Candida spp. | Not specified | [2] |

| 1-Alkyl-4-(3,4-dichlorophenyl)imidazole | Trichophyton spp. | Not specified | [12] |

Antibacterial Activity

Derivatives of imidazole have also shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.[15][16][17][18][19] The lipophilicity of these compounds, which can be modified by altering substituents on the imidazole ring, plays a crucial role in their antibacterial efficacy.[18]

Quantitative Data on Antibacterial Activity of Imidazole Derivatives:

| Compound Class | Bacterial Strain | Activity | Reference |

| Imidazole derivative | E. coli, B. subtilis | Bacteriostatic & Bactericidal | [18] |

| Imidazole derivative | Gram-positive & Gram-negative | Growth inhibition | [15] |

| Imidazolone derivative | Xanthomonas oryzae | Good activity |

Experimental Protocols

Synthesis of this compound Analogs

A general method for the synthesis of methyl 4-(1H-imidazol-1-yl)benzoate, which can be adapted for the 3-isomer, involves the reaction of a methyl halobenzoate with imidazole.[20]

Protocol:

-

Combine methyl 3-fluorobenzoate (1 equivalent), imidazole (1.5 equivalents), and potassium carbonate (2 equivalents) in dimethylsulfoxide (DMSO).

-

Heat the reaction mixture at 120°C for approximately 3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the solution to room temperature and pour it into cold water.

-

Filter the resulting precipitate to collect the crude product.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity of potential medicinal agents.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound analog) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antibacterial agent.[21]

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

-

MBC Determination: To determine the minimal bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that kills 99.9% of the initial bacterial population is the MBC.[21]

Signaling Pathways and Experimental Workflows

The therapeutic effects of imidazole derivatives are often mediated through their interaction with specific signaling pathways.

Kinase Inhibitor Signaling Pathway

Antifungal Mechanism of Action

General Drug Discovery Workflow

Conclusion

While direct experimental data for this compound is not extensively available, the established and diverse pharmacological activities of the broader imidazole and benzimidazole classes of compounds highlight its potential as a valuable scaffold in the development of new therapeutic agents. The provided protocols and conceptual frameworks offer a solid foundation for researchers to explore the anticancer, antifungal, and antibacterial properties of this specific molecule and its derivatives. Further investigation into the synthesis, biological evaluation, and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ijsrtjournal.com [ijsrtjournal.com]

- 6. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. biolmolchem.com [biolmolchem.com]

- 10. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, characterization and antifungal activity of imidazole chitosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. prepchem.com [prepchem.com]

- 21. mdpi.com [mdpi.com]

Application Note: Experimental Procedures for Scaling Up Methyl 3-(1H-imidazol-1-YL)benzoate Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the synthesis of Methyl 3-(1H-imidazol-1-YL)benzoate, a key building block in pharmaceutical and materials science. Three primary scalable synthetic routes are presented: Nucleophilic Aromatic Substitution (SNAr), Ullmann-type C-N Coupling, and Buchwald-Hartwig Amination. Each method is detailed with step-by-step protocols, scale-up considerations, and a comparative analysis of reaction parameters to guide the selection of the most appropriate method based on scale, cost, and equipment availability.

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved via the formation of a carbon-nitrogen bond between an imidazole ring and a methyl 3-halobenzoate derivative. The choice of synthetic strategy often depends on the cost and availability of the starting halide, desired reaction conditions (temperature, time), and the tolerance of other functional groups. The three most common and scalable methods are illustrated below.

Caption: Synthetic pathways to this compound.

Comparison of Synthesis Methods

The selection of a synthetic route for scale-up involves trade-offs between catalyst cost, reaction temperature, time, and overall yield. The following table summarizes the key parameters for the detailed protocols.

| Parameter | Method 1: SNAr | Method 2: Ullmann Coupling | Method 3: Buchwald-Hartwig |

| Aryl Halide | Methyl 3-fluorobenzoate | Methyl 3-bromobenzoate | Methyl 3-bromobenzoate |

| Key Reagents | K₂CO₃ | CuI, 1,10-Phenanthroline, Cs₂CO₃ | Pd₂(dba)₃, Xantphos, K₃PO₄ |

| Solvent | DMSO | Dioxane or DMF | Toluene or Dioxane |

| Temperature | 120-140 °C | 110-130 °C | 100-110 °C |

| Reaction Time | 3-6 hours | 12-24 hours | 4-18 hours |

| Typical Yield | 80-95% | 70-90% | 85-98% |

| Catalyst Cost | None (Base mediated) | Low (Copper-based) | High (Palladium-based) |

| Atmosphere | Air | Inert (Nitrogen/Argon) | Strict Inert (Nitrogen/Argon) |

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This method is highly effective and straightforward, particularly when starting from the more activated methyl 3-fluorobenzoate. The procedure is based on a similar synthesis of the 4-isomer.[1]

Materials:

-

Methyl 3-fluorobenzoate (1.0 eq)

-

Imidazole (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

Procedure (100 g scale):

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add anhydrous potassium carbonate (179 g, 1.30 mol).

-

Add imidazole (66.4 g, 0.98 mol) and dimethyl sulfoxide (800 mL).

-

Begin stirring the suspension and add methyl 3-fluorobenzoate (100 g, 0.65 mol).

-

Heat the reaction mixture to 120 °C and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature (approx. 25 °C).

-

Slowly pour the reaction mixture into 2 L of cold water with vigorous stirring.

-

A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 500 mL).

-

Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes.

Scale-Up Considerations:

-

Advantages: This method avoids expensive transition metal catalysts, making it economically attractive for large-scale production. The work-up is a simple precipitation and filtration.

-

Disadvantages: Requires the use of methyl 3-fluorobenzoate, which may be more expensive than the bromo-analogue. DMSO can be difficult to remove completely on a large scale and requires appropriate waste disposal procedures.

Protocol 2: Ullmann-type C-N Coupling (Copper-Catalyzed)